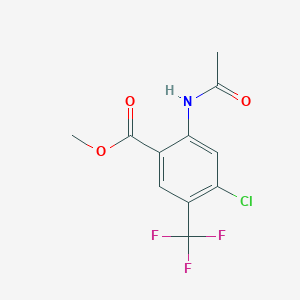
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9ClF3NO3 and a molecular weight of 295.64 g/mol It is characterized by the presence of an acetamido group, a chloro substituent, and a trifluoromethyl group on a benzoate ester backbone
Preparation Methods
The synthesis of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-acetamido-4-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The acetamido group can be oxidized to form corresponding nitro compounds or reduced to amines using reagents like hydrogen peroxide or lithium aluminum hydride, respectively.
Scientific Research Applications
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes . The chloro substituent can participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can be compared with similar compounds such as:
Methyl 2-chloro-5-(trifluoromethyl)benzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological properties.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate:
Methyl 2-acetamido-4-chloro-5-methylbenzoate: The methyl group replaces the trifluoromethyl group, leading to variations in chemical stability and reactivity.
Properties
Molecular Formula |
C11H9ClF3NO3 |
|---|---|
Molecular Weight |
295.64 g/mol |
IUPAC Name |
methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9ClF3NO3/c1-5(17)16-9-4-8(12)7(11(13,14)15)3-6(9)10(18)19-2/h3-4H,1-2H3,(H,16,17) |
InChI Key |
IHSVDMYWZOGOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















